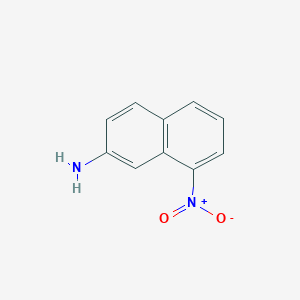
8-nitronaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-nitronaphthalen-2-amine is an organic compound with the molecular formula C10H8N2O2 It is a derivative of naphthalene, where an amino group is substituted at the second position and a nitro group at the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-nitronaphthalen-2-amine can be synthesized through nitration of 2-naphthalenamine. The nitration process typically involves the reaction of 2-naphthalenamine with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the eighth position.
Industrial Production Methods: While specific industrial production methods for 8-nitro-2-naphthalenamine are not widely documented, the general approach would involve large-scale nitration processes similar to those used in laboratory synthesis. The process would require stringent control of reaction conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in 8-nitro-2-naphthalenamine can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonating agents.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2,8-diaminonaphthalene.
Substitution: Formation of various substituted naphthalenamines depending on the substituent introduced.
Scientific Research Applications
8-nitronaphthalen-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments. Its unique structure allows for the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 8-nitro-2-naphthalenamine involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The compound may target specific enzymes or receptors, disrupting normal cellular functions and leading to therapeutic effects.
Comparison with Similar Compounds
2-Naphthylamine: Similar in structure but lacks the nitro group. It is known for its use in dye synthesis but is also a known carcinogen.
8-Nitroquinoline: Another nitro-substituted aromatic compound with similar chemical properties but different biological activities.
Uniqueness: 8-nitronaphthalen-2-amine is unique due to the presence of both amino and nitro groups on the naphthalene ring. This dual functionality allows for a wide range of chemical reactions and potential applications. Its specific substitution pattern also imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
8-nitronaphthalen-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-5-4-7-2-1-3-10(12(13)14)9(7)6-8/h1-6H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLPIWSCAOGYBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)C(=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00902833 |
Source


|
| Record name | NoName_3397 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00902833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What can you tell us about the structure of 8-nitro-2-naphthylamine?
A1: 8-Nitro-2-naphthylamine is an aromatic amine derivative. Its structure consists of a naphthalene ring with a nitro group (-NO2) attached to the 8th position and an amine group (-NH2) attached to the 2nd position. While the provided abstracts don't explicitly detail the molecular formula and weight, we can deduce them based on the structure:
Q2: Are there any potential applications for 8-nitro-2-naphthylamine suggested by the research?
A2: While the provided research focuses on synthesis and characterization, the study of a compound's absorption spectra, as explored in one of the papers [], is often a stepping stone for understanding its potential applications. For example, compounds with specific absorption properties can be valuable in areas like:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
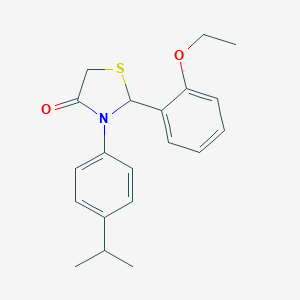
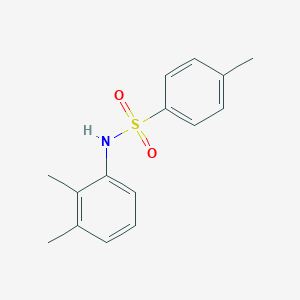
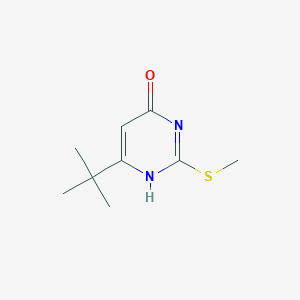
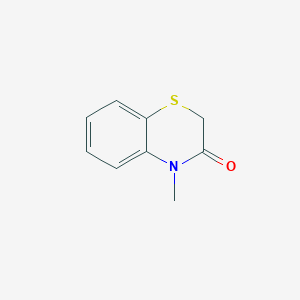
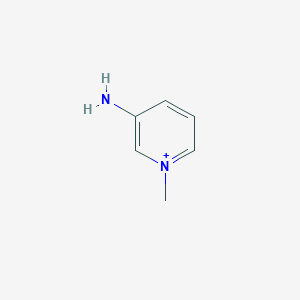
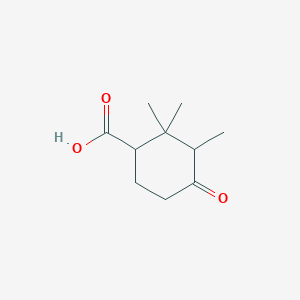
![Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate](/img/structure/B494240.png)

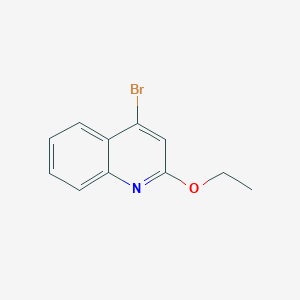
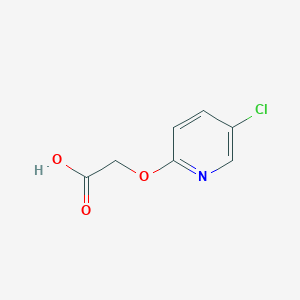
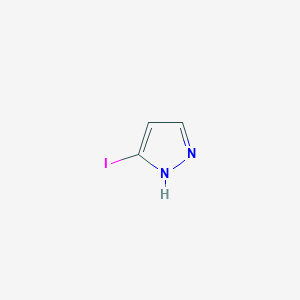
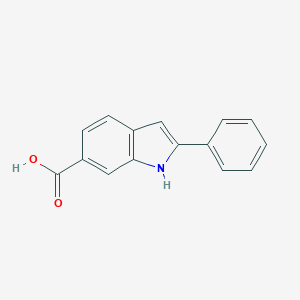
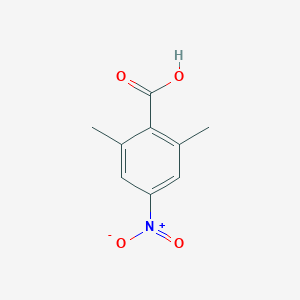
![1-Azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-ylamine](/img/structure/B494265.png)
